2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of four methoxyphenyl groups attached to a butanedinitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrakis(4-hydroxyphenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-chlorophenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-fluorophenyl)butanedinitrile
Uniqueness
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile stands out due to the presence of methoxy groups, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
CAS No. |
7142-92-9 |
---|---|
Molecular Formula |
C32H28N2O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2,2,3,3-tetrakis(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C32H28N2O4/c1-35-27-13-5-23(6-14-27)31(21-33,24-7-15-28(36-2)16-8-24)32(22-34,25-9-17-29(37-3)18-10-25)26-11-19-30(38-4)20-12-26/h5-20H,1-4H3 |
InChI Key |
DPFOPUKOKWMDFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)OC)C(C#N)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.